2-Methyldodecane

Description

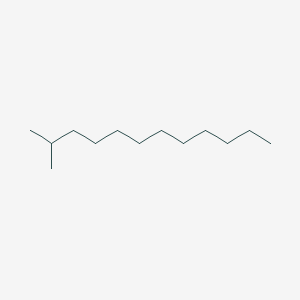

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEMCUOAMCILCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873238 | |

| Record name | 2-Methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Ultra Scientific MSDS] | |

| Record name | Alkanes, C12-14-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1560-97-0, 68551-19-9 | |

| Record name | 2-Methyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-14 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C12-14-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C12-14-iso | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLDODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6360WD7Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyldodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyldodecane

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-methyldodecane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Formula and Structure

This compound is a branched-chain alkane with the chemical formula C₁₃H₂₈ .[1][2][3][4][5][6] It is an isomer of tridecane.

The structure of this compound consists of a twelve-carbon chain (dodecane) with a methyl group attached to the second carbon atom.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Unit | Reference |

| Molecular Weight | 184.36 | g/mol | [1] |

| Boiling Point | 227.0 - 228.0 | °C at 760 mmHg (est.) | [7] |

| Density | 0.754 | g/cm³ at 20 °C | [3] |

| Water Solubility | 0.03173 | mg/L at 25 °C (est.) | [2][7] |

| Vapor Pressure | 0.115 | mmHg at 25 °C (est.) | [7] |

| Flash Point | 70.6 | °C (est.) | [7] |

| logP (o/w) | 7.175 | (est.) | [7] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

One common method for the synthesis of this compound is through a Grignard reaction, which involves the reaction of decylmagnesium bromide with 2-bromopropane (B125204).[4] A general laboratory procedure is outlined below.

Materials:

-

Decyl bromide

-

Magnesium turnings

-

2-Bromopropane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of decyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, the remaining decyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (decylmagnesium bromide).

-

Coupling Reaction: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Synthesis workflow for this compound via Grignard reaction.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Sample Preparation:

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

Data Analysis:

The retention time of the peak corresponding to this compound in the total ion chromatogram (TIC) is used for identification. The mass spectrum of the peak is then compared with a reference library (e.g., NIST) to confirm the identity of the compound. The area under the peak is proportional to the concentration of this compound in the sample.

Caption: Workflow for the analysis of this compound by GC-MS.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyldodecane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyldodecane, an isomer of tridecane (B166401) with the chemical formula C13H28, is a branched-chain alkane.[1] As a saturated hydrocarbon, its physical and chemical characteristics are of significant interest in various fields, including fuel development, lubrication, and as a non-polar solvent in chemical synthesis. Understanding its physicochemical properties is crucial for its application in research and industry, particularly in drug development where it may be used as a reference compound or in formulation studies. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates the logical relationships between these properties.

Data Presentation: Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C13H28 | - |

| Molar Mass | 184.367 g/mol | - |

| Appearance | Liquid | Standard Temperature and Pressure |

| Density | 0.754 g/cm³ | at 20 °C[1][2] |

| Boiling Point | 227.0 to 229.5 °C | at 760 mmHg[3] |

| 103–104 °C | at 10.5 Torr[2] | |

| Melting Point | -26 °C to -27.15 °C | - |

| Vapor Pressure | 0.115 mmHg | at 25 °C (estimated)[3] |

| Water Solubility | 0.03173 mg/L | at 25 °C (estimated)[3] |

| Refractive Index | 1.4219 | at 20 °C |

| Flash Point | 70.6 °C | Tag Closed Cup (estimated)[3] |

| LogP (Octanol/Water) | 7.175 | (estimated)[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.

-

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the Durham tube.

-

A capillary tube, with its sealed end facing upwards, is placed inside the Durham tube containing the sample.

-

The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached tube are suspended in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube.

-

Heating is continued until the temperature is a few degrees above the boiling point, then the heat source is removed.

-

The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

The density of a liquid can be accurately determined using a pycnometer or density bottle.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m1).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is measured (m2).

-

The pycnometer is emptied, dried, and then filled with this compound. It is again placed in the constant temperature water bath to reach the desired temperature.

-

The volume is adjusted, the pycnometer is dried on the outside, and its mass is determined (m3).

-

The density of this compound is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

-

The refractive index, a measure of how light propagates through a substance, is determined using an Abbe refractometer.[4]

-

Apparatus: Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp for the D-line).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and locked. If the sample is volatile, this should be done quickly.

-

Water from a constant temperature bath (e.g., 20°C) is circulated through the jackets of the prisms to maintain a constant temperature.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

-

The compensator is adjusted to eliminate any color fringe at the borderline, making the borderline sharp.

-

The magnifier is used to bring the borderline exactly to the center of the crosshairs.

-

The refractive index is read directly from the scale.

-

The viscosity of a liquid, its resistance to flow, can be measured using a capillary viscometer.

-

Apparatus: Ostwald or Ubbelohde viscometer, constant temperature water bath, stopwatch, and a suction bulb.

-

Procedure:

-

The viscometer is cleaned and dried thoroughly.

-

A known volume of this compound is introduced into the larger bulb of the viscometer.

-

The viscometer is clamped vertically in a constant temperature water bath until the sample reaches the desired temperature.

-

Using a suction bulb, the liquid is drawn up into the smaller bulb, above the upper calibration mark.

-

The suction is removed, and the liquid is allowed to flow back down.

-

The time taken for the liquid meniscus to pass between the upper and lower calibration marks is measured accurately with a stopwatch.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the flow time.

-

The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

-

Mandatory Visualization

The following diagram illustrates the logical relationships between the molecular structure of this compound and its key physicochemical properties.

Caption: Logical flow of how the molecular structure of this compound influences its key physicochemical properties.

References

An In-depth Technical Guide to 2-Methyldodecane (CAS: 1560-97-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane, an isomer of tridecane, is a branched-chain alkane with the chemical formula C₁₃H₂₈.[1] As a saturated hydrocarbon, it is a non-polar compound characterized by its low reactivity, making it a stable component and intermediate in various chemical processes. Its branched structure imparts distinct physical properties compared to its linear counterpart, n-tridecane, such as a lower melting point and altered viscosity. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, intended to support its application in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in synthesis, and analytical characterization.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 1560-97-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₈ | [1][2][4][5][6] |

| Molar Mass | 184.36 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 0.754 g/cm³ (at 20 °C) | [1] |

| Boiling Point | 227.0 to 228.0 °C (at 760 mm Hg) | [7] |

| Melting Point | -26 °C | |

| Flash Point | 70.6 °C | |

| Water Solubility | Insoluble (0.03173 mg/L at 25 °C, est.) | [7] |

| Solubility in Organic Solvents | Soluble in alcohol and other non-polar organic solvents.[7][8][9] | |

| logP (o/w) | 7.175 (est) | [7] |

| Vapor Pressure | 0.115 mmHg (at 25 °C, est.) | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Predicted signals include a doublet for the terminal methyl protons, a multiplet for the methine proton, a triplet for the other terminal methyl group, and overlapping multiplets for the methylene (B1212753) protons of the long alkyl chain. |

| ¹³C NMR | A spectrum is available on PubChem, which would show distinct signals for the different carbon environments in the molecule.[2] |

| Mass Spectrometry (GC-MS) | The NIST library indicates major peaks (m/z) at 43, 57, and 71.[2] The full spectrum is available in the NIST database.[3][4][5][10] |

| Infrared (IR) Spectroscopy | As a saturated alkane, the IR spectrum is expected to show strong C-H stretching vibrations between 2845 and 2975 cm⁻¹, and C-H bending vibrations for -CH₂, -CH₃, and -CH- groups around 1480-1440 cm⁻¹ and 1385-1370 cm⁻¹.[11] A vapor phase IR spectrum is available on SpectraBase.[2] |

Synthesis of this compound

This compound can be synthesized through various routes, including the reaction of 1-bromodecane (B1670165) with diisopropyl zinc or the reaction of 1-dodecene (B91753) with trimethylaluminium.[1] A common and versatile laboratory method involves the Grignard reaction.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of a decylmagnesium bromide (a Grignard reagent) with 2-bromopropane (B125204).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromodecane

-

2-Bromopropane

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be flame-dried under an inert atmosphere to exclude moisture.

-

Place magnesium turnings in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

In the dropping funnel, prepare a solution of 1-bromodecane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromodecane solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by warming and a cloudy appearance), add a small crystal of iodine.

-

Once the reaction starts, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of decylmagnesium bromide.

-

-

Reaction with 2-Bromopropane:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Add a solution of 2-bromopropane in anhydrous diethyl ether to the dropping funnel.

-

Add the 2-bromopropane solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Synthesis and Purification Workflow

Applications and Biological Relevance

Industrial and Research Applications

As a branched-chain alkane, this compound can be used as a chemical intermediate in the synthesis of other organic compounds.[12] Its properties make it a potential component in specialized lubricants and fuels. In a research context, it can serve as a non-polar solvent or as a reference compound in analytical techniques such as gas chromatography.

Relevance in Drug Development and Biological Systems

Currently, there is limited specific information on the direct application of this compound in drug development. However, branched-chain hydrocarbons are of interest in medicinal chemistry for their ability to influence the lipophilicity and conformational properties of molecules. The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity of a compound, is a well-documented phenomenon in drug design.

This compound has been identified as a volatile organic compound in some plants, such as St. John's Wort (Hypericum perforatum).[2] Its biological role in these organisms is not yet fully understood.

Safety and Toxicology

There is limited toxicological data available for this compound. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. It is a combustible liquid and should be stored away from ignition sources. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a branched-chain alkane with well-defined physicochemical properties. While its direct applications in drug development are not extensively documented, its synthesis via established methods like the Grignard reaction is straightforward, making it accessible for research purposes. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound. Further investigation into its biological activities and potential as a scaffold or intermediate in medicinal chemistry could reveal new applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H28 | CID 15270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodecane, 2-methyl- [webbook.nist.gov]

- 4. Dodecane, 2-methyl- [webbook.nist.gov]

- 5. Dodecane, 2-methyl- [webbook.nist.gov]

- 6. This compound | C13H28 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. 2-methyl dodecane, 1560-97-0 [thegoodscentscompany.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of 2-Methyldodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2-Methyldodecane (Isotridecane), focusing on its boiling point and density. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Physicochemical Data of this compound

This compound is a branched-chain alkane with the chemical formula C13H28.[1] It is an isomer of tridecane. The following table summarizes its key physical properties.

| Property | Value | Conditions |

| Boiling Point | 227.7 ± 3.0 °C | at 760 Torr (1 atm)[1] |

| 227.00 to 228.00 °C | at 760.00 mm Hg (1 atm)[2] | |

| 103–104 °C | at 10.5 Torr[1] | |

| Density | 0.754 g/cm³ | at 20 °C[1] |

| Molar Mass | 184.367 g/mol | N/A[1] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in readily available literature, the determination of its boiling point and density follows standard laboratory procedures for liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For a substance like this compound, a common and efficient method for determining the boiling point, especially with small sample sizes, is the Thiele tube method.[4]

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (less than 0.5 mL) of this compound is placed into a small test tube or vial.[4]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid sample.[4]

-

Apparatus Setup: The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape.

-

Observation: Upon reaching the boiling point of the this compound, a continuous and rapid stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Measurement: The liquid will begin to cool. The boiling point is recorded at the precise moment the bubbling stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure. The barometric pressure should also be recorded.[4]

Density Determination

The density of a liquid is its mass per unit volume. For precise measurements of liquid alkanes, a vibrating tube densimeter is a standard and highly accurate instrument.[5][6]

Methodology: Vibrating Tube Densitometer

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and deionized water. This establishes a baseline for the instrument's oscillation period.

-

Sample Injection: A small, bubble-free sample of this compound is injected into the oscillating U-shaped tube within the densitometer.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature (e.g., 20 °C), which is precisely controlled by the instrument's Peltier system.

-

Frequency Measurement: The instrument measures the resonant frequency of the tube containing the sample. The presence of the sample's mass changes the tube's natural oscillation frequency.

-

Density Calculation: The density of the this compound is calculated automatically by the instrument's software based on the measured oscillation period and the calibration data.

References

An In-Depth Technical Guide to the Spectral Data Analysis of 2-Methyldodecane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the mass spectrometry, NMR, and infrared spectral data for 2-Methyldodecane (C13H28). It includes experimental protocols, data interpretation, and visual representations of fragmentation pathways and analytical workflows to facilitate the unequivocal identification and characterization of this branched-chain alkane.

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, which is instrumental in elucidating its structure. The most common technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Experimental Protocols

Sample Preparation and Introduction:

-

A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

The sample is injected into a gas chromatograph (GC) equipped with a non-polar capillary column (e.g., Squalane).[1]

-

The GC oven temperature is programmed to ensure the separation of this compound from any impurities.

-

The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

Ionization and Analysis:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Analyzer: A quadrupole or ion trap mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

Data Presentation: Electron Ionization Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The data presented below is compiled from the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C3H7]+ |

| 57 | 85 | [C4H9]+ |

| 71 | 55 | [C5H11]+ |

| 85 | 40 | [C6H13]+ |

| 41 | 38 | [C3H5]+ |

| 184 | 5 | [C13H28]+ (Molecular Ion) |

| 169 | 2 | [M-CH3]+ |

| 155 | <1 | [M-C2H5]+ |

| 141 | <1 | [M-C3H7]+ |

| 127 | <1 | [M-C4H9]+ |

| 113 | 2 | [M-C5H11]+ |

| 99 | 3 | [M-C6H13]+ |

Interpretation and Fragmentation Pathway

The molecular formula of this compound is C13H28, with a molecular weight of approximately 184.36 g/mol .[1][2][3] The mass spectrum shows a small molecular ion peak (M+) at m/z 184, which is characteristic of long-chain alkanes under EI conditions. The base peak at m/z 43 corresponds to the stable isopropyl cation, [CH(CH3)2]+, or the propyl cation, [CH2CH2CH3]+. The prominent peak at m/z 57 corresponds to the butyl cation, [C4H9]+.

The fragmentation of this compound is dominated by the cleavage of C-C bonds. The branching at the C2 position influences the fragmentation pattern, leading to the preferential formation of secondary carbocations. The series of peaks separated by 14 Da (CH2) corresponds to the successive loss of alkyl radicals from the long, unbranched chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocols

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3).

-

Instrument: A high-field NMR spectrometer, such as a Bruker AM-270, is used.[2]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. Due to symmetry, some carbons in the long chain are very similar, leading to overlapping signals.

| Chemical Shift (ppm) | Carbon Assignment (Proposed) |

| ~39.1 | C3 |

| ~34.0 | C11 |

| ~31.9 | C10 |

| ~29.7 | C5, C6, C7, C8, C9 |

| ~29.3 | C4 |

| ~27.3 | C12 |

| ~22.7 | C1, C1' (methyls on C2) |

| ~14.1 | C13 (terminal methyl) |

Note: Specific chemical shift values can vary slightly based on solvent and experimental conditions. The assignments are based on typical alkane chemical shifts.

Interpretation

The ¹³C NMR spectrum is consistent with the structure of this compound. The presence of approximately 8-9 distinct signals (with some overlap for the central methylene (B1212753) groups) confirms the overall carbon skeleton. The two methyl groups attached to C2 are equivalent and appear as a single peak around 22.7 ppm. The terminal methyl group of the long chain appears furthest upfield at around 14.1 ppm. The methine carbon (C2) is expected to be downfield, and the various methylene carbons of the straight-chain portion appear in the 29-39 ppm range.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an alkane like this compound, the spectrum is relatively simple and dominated by C-H and C-C bond vibrations.

Experimental Protocols

-

Sample Preparation: A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Analysis: The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Data Presentation: Infrared Absorption Bands

The IR spectrum of an alkane is characterized by strong C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2975 - 2845 | Strong, multiple peaks | C-H stretching (in CH, CH₂, CH₃ groups)[4] |

| 1480 - 1435 | Medium | C-H bending (in CH₂, CH₃ groups)[4] |

| 1385 - 1370 | Medium | C-H bending (in CH₃ groups, gem-dimethyl split)[4] |

| ~1340 | Weak | C-H bending (in CH group)[4] |

| 1300 - 800 | Weak to Medium | C-C stretching and skeletal vibrations |

Note: These are characteristic ranges for alkanes.[5] The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each molecule.[4][6]

Interpretation

The IR spectrum confirms the alkane nature of the molecule. The strong absorptions just below 3000 cm⁻¹ are definitive indicators of C-H bonds in saturated carbons.[5] The bending vibrations (scissoring, rocking, wagging) in the 1480-1370 cm⁻¹ region further confirm the presence of methylene (-CH₂-) and methyl (-CH₃) groups. The absence of significant peaks in other regions (e.g., 3600-3200 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) confirms the absence of other functional groups.

Integrated Spectral Data Analysis Workflow

The confirmation of the structure of this compound is achieved by integrating the data from all three spectroscopic techniques.

References

- 1. Dodecane, 2-methyl- [webbook.nist.gov]

- 2. This compound | C13H28 | CID 15270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyldodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-methyldodecane. This document details the experimentally determined and predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents a logical visualization of the molecular structure about its NMR signals.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR data is based on experimental values, while the ¹³C NMR data is predicted due to the limited availability of public experimental datasets.

Table 1: ¹H NMR Chemical Shifts of this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-1 (CH₃) | 0.85 | t | 3H |

| H-1' (CH₃) | 0.83 | d | 3H |

| H-2 (CH) | 1.50 | m | 1H |

| H-3 (CH₂) | 1.12 | m | 2H |

| H-4 to H-11 (CH₂) | 1.24 | m | 16H |

| H-12 (CH₃) | 0.85 | t | 3H |

Note: The chemical shifts for the overlapping methylene (B1212753) protons (H-4 to H-11) are reported as a single multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-1 (CH₃) | 14.1 |

| C-1' (CH₃) | 22.7 |

| C-2 (CH) | 27.9 |

| C-3 (CH₂) | 37.0 |

| C-4 (CH₂) | 27.3 |

| C-5 (CH₂) | 29.7 |

| C-6 (CH₂) | 29.9 |

| C-7 (CH₂) | 30.0 |

| C-8 (CH₂) | 30.0 |

| C-9 (CH₂) | 32.0 |

| C-10 (CH₂) | 29.4 |

| C-11 (CH₂) | 22.8 |

| C-12 (CH₃) | 14.2 |

Disclaimer: The ¹³C NMR data presented is based on computational predictions and should be used as a reference. Experimental verification is recommended for precise structural elucidation.

Experimental Protocols

The following is a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound, a representative long-chain alkane.

1. Sample Preparation

-

Analyte: this compound (high purity, >98%).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.

-

Concentration:

-

For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the low natural abundance of the ¹³C isotope.

-

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently swirl or vortex the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm, centered around 5-6 ppm, is adequate to cover the expected chemical shift range.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 200-220 ppm is used to cover the full range of possible carbon chemical shifts.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (for CDCl₃, δH ≈ 7.26 ppm and δC ≈ 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integration (¹H NMR): The relative area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons contributing to each signal.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyldodecane

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-methyldodecane, a branched alkane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document outlines the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and includes visual diagrams to illustrate key concepts and workflows.

Introduction to this compound

This compound (C₁₃H₂₈) is a saturated hydrocarbon and an isomer of tridecane.[1] As a branched alkane, its structure consists of a twelve-carbon dodecane (B42187) chain with a methyl group attached to the second carbon atom. Understanding its vibrational characteristics through IR spectroscopy is fundamental for its identification and characterization in various chemical contexts.

Predicted Infrared Spectrum of this compound

Data Presentation: Predicted Vibrational Modes

The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2975–2950 | Asymmetric C-H Stretching | -CH₃ (methyl) | Strong |

| ~2926 | Asymmetric C-H Stretching | -CH₂- (methylene) | Strong |

| ~2870 | Symmetric C-H Stretching | -CH₃ (methyl) | Medium |

| ~2858 | Symmetric C-H Stretching | -CH₂- (methylene) | Medium |

| 1480–1440 | C-H Bending (Scissoring) | -CH₂- (methylene) | Medium |

| 1470–1435 | Asymmetric C-H Bending | -CH₃ (methyl) | Medium |

| 1385–1370 | Symmetric C-H Bending (Umbrella) | -CH₃ (methyl) | Medium |

| ~1340 | C-H Bending | -CH- (methine) | Weak |

| 725–720 | C-H Rocking | -(CH₂)n- (n ≥ 4) | Weak to Medium |

Table 1: Predicted IR Absorption Bands for this compound. The wavenumber ranges are based on typical values for branched alkanes.[2][3][4]

Interpretation of Spectral Features

-

C-H Stretching Region (3000–2850 cm⁻¹): This region is dominated by strong absorption bands resulting from the stretching vibrations of the various C-H bonds.[2] The presence of multiple, overlapping peaks is expected, corresponding to the asymmetric and symmetric stretches of the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups. The methine (-CH-) C-H stretch is also in this region but is generally weaker and often obscured.[4]

-

C-H Bending Region (1470–1350 cm⁻¹): Moderate absorptions in this region arise from the bending (scissoring and rocking) vibrations of the C-H bonds.[2] A key feature for branched alkanes is the symmetric bending of the methyl groups, which often appears as a distinct peak around 1380 cm⁻¹.[3]

-

Fingerprint Region (< 1300 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from C-C bond stretching and various bending and rocking motions.[2] The long methylene chain in this compound is expected to produce a characteristic rocking vibration peak around 720-725 cm⁻¹.[2] This complex pattern, though difficult to assign completely, serves as a unique "fingerprint" for the compound.[2]

Experimental Protocols

The following section details a standard methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample holder for liquids (e.g., salt plates - NaCl or KBr, or an Attenuated Total Reflectance (ATR) accessory)

-

This compound sample (liquid)

-

Pasteur pipette or syringe

-

Solvent for cleaning (e.g., hexane (B92381) or isopropanol)

-

Lens paper/soft tissues

-

Personal Protective Equipment (PPE): safety glasses, gloves

Procedure: Liquid Cell (Salt Plates)

-

Background Spectrum Acquisition:

-

Ensure the spectrometer's sample compartment is empty and clean.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place one clean, dry salt plate on a clean, dry surface.

-

Using a Pasteur pipette, place one or two drops of the this compound sample onto the center of the plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder in the spectrometer.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent and a soft tissue.

-

Store the plates in a desiccator to prevent damage from moisture.

-

Procedure: Attenuated Total Reflectance (ATR)

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The ATR technique is often faster as it requires minimal sample preparation.

-

-

Cleaning:

-

Clean the ATR crystal by wiping the sample off with a soft tissue soaked in an appropriate solvent.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental vibrational modes of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Kovats Retention Index of 2-Methyldodecane on Non-polar Columns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kovats retention index (RI) of 2-Methyldodecane on non-polar gas chromatography (GC) columns. The information herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and a logical workflow for the determination of this key chromatographic parameter.

Introduction to the Kovats Retention Index

The Kovats retention index is a fundamental concept in gas chromatography used to convert retention times into system-independent constants.[1] This allows for the comparison of retention data across different instruments, columns, and laboratories. For a given compound on a specific stationary phase, the Kovats RI is calculated by interpolating its adjusted retention time between the adjusted retention times of two n-alkanes that elute before and after it.

On non-polar stationary phases, the elution of non-polar compounds like this compound is primarily governed by their boiling points. The Kovats RI helps to standardize the elution behavior, making it a crucial tool for compound identification and method development.

Quantitative Data: Kovats Retention Index of this compound

The following table summarizes the Kovats retention index of this compound on various non-polar stationary phases under different experimental conditions. This data has been compiled from the National Institute of Standards and Technology (NIST) database.

| Stationary Phase | Column Type | Temperature Program | Kovats Retention Index (I) | Reference |

| Squalane | Capillary | Isothermal (100 °C) | 1263 | Mitra, Mohan, et al., 1974 |

| CP Sil 8 CB | Capillary | Temperature Ramp | 1288 | Schwob, Bessiere, et al., 2004 |

| PTE-5 | Capillary | Temperature Ramp | 1267 | Gudzic, Dordevic, et al., 2001 |

| SE-54 | Capillary | Temperature Ramp | 1264 | Rembold, Wallner, et al., 1989 |

| HP-5MS | Capillary | Temperature Ramp | 1268 | Saroglou, Marin, et al., 2007 |

| Cross-Linked Methylsilicone | Capillary | Temperature Ramp | 1265 | Khorasheh, Gray, et al., 1989 |

| OV-101 | Capillary | Temperature Ramp | 1265 | Hayes and Pitzer, 1981 |

| DB-5 | Capillary | Custom Temperature Program | 1263 | Zaikin and Borisov, 2002 |

| Apiezon L | Capillary | Isothermal (40 to 190 °C) | 1264 | Mann, Mühlstädt, et al., 1967 |

Experimental Protocols

While the exact, detailed experimental protocols from the original publications were not fully accessible, this section provides a representative methodology for the determination of the Kovats retention index of this compound on a non-polar column, based on established practices and available data.

-

This compound: High purity standard.

-

n-Alkane Standard Mixture: A certified mixture of homologous n-alkanes (e.g., C10 to C16) in a suitable solvent.

-

Solvent: Hexane or pentane (B18724) (GC grade).

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.

-

GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Data System: Chromatography data acquisition and processing software.

-

This compound Solution: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL).

-

n-Alkane Mixture: Use the certified n-alkane standard mixture as provided.

-

Co-injection Mixture (Optional): A mixture of the this compound solution and the n-alkane standard can be prepared for simultaneous analysis.

The following is a typical temperature-programmed GC method for the analysis of branched alkanes:

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample(s) into the GC.

-

Chromatogram Acquisition: Record the chromatograms for the this compound sample and the n-alkane standard mixture.

-

Retention Time Determination: Identify and record the retention times of this compound and the n-alkanes.

-

Kovats Retention Index Calculation: The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100[n + (N - n) * (tR(unknown) - tR(n)) / (tR(N) - tR(n))]

Where:

-

n is the carbon number of the n-alkane eluting before the unknown.

-

N is the carbon number of the n-alkane eluting after the unknown.

-

tR is the retention time.

-

Visualizations

The following diagram illustrates the logical steps involved in the experimental determination of the Kovats retention index.

Caption: Experimental workflow for Kovats RI determination.

This diagram illustrates the relationship between the retention times of the analyte and the bracketing n-alkanes in the calculation of the Kovats retention index.

References

Isomers of tridecane and their properties

An In-depth Technical Guide to the Isomers of Tridecane (B166401) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane is an alkane hydrocarbon with the chemical formula C₁₃H₂₈. As a saturated hydrocarbon, it consists entirely of carbon and hydrogen atoms connected by single bonds. The formula C₁₃H₂₈ represents a vast number of structural arrangements, resulting in 802 constitutional isomers.[1][2] The term "tridecane" can refer to any of these isomers or a mixture thereof, but in IUPAC nomenclature, it specifically denotes the straight-chain isomer, normal tridecane (n-tridecane).[1]

All isomers of tridecane are generally colorless, combustible liquids with low chemical reactivity, a characteristic feature of alkanes.[3][4] They are nonpolar molecules, making them practically insoluble in water but miscible with many organic solvents.[5] While n-tridecane and its isomeric mixtures are components of fuels and solvents, their primary relevance in research and pharmaceutical development is often as reference compounds, standards in analytical chemistry, or as components in formulation studies.[3][4] Notably, tridecane also appears in nature as a component of essential oils in some plants and as a defensive chemical or pheromone in certain insects.[4][5]

This guide provides a detailed overview of the physicochemical properties of tridecane isomers, outlines the definitive experimental protocols for their analysis, and presents a logical workflow for their identification.

Physicochemical Properties of Tridecane Isomers

Quantitative experimental data for all 802 isomers of tridecane is not comprehensively compiled in publicly accessible literature. However, the properties of the linear isomer, n-tridecane, are well-documented. The properties of the branched isomers can be understood through established principles of chemical structure and intermolecular forces.

Properties of n-Tridecane

The straight-chain isomer serves as the baseline for comparing the properties of its branched counterparts.

| Property | Value |

| Molecular Formula | C₁₃H₂₈ |

| Molar Mass | 184.37 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Boiling Point | 232 to 236 °C (505 to 509 K) |

| Melting Point | -6 to -4 °C (267 to 269 K) |

| Density | 0.756 g·mL⁻¹ (at 25 °C) |

| Refractive Index (n_D) | 1.425 (at 20 °C) |

| Flash Point | 94 °C (201 °F; 367 K) |

| Water Solubility | Practically insoluble (~0.0047 mg/L) |

| Chemical Stability | Stable; combustible; incompatible with strong oxidizing agents.[3] |

(Data sourced from PubChem, NIST, and Wikipedia).[4][5][6]

Effect of Branching on Physical Properties

The introduction of branching along the carbon chain significantly alters the physical properties of the isomers. These changes are primarily driven by variations in the strength of intermolecular van der Waals forces.[7][8]

| Property | Trend with Increased Branching | Rationale |

| Boiling Point | Decreases | Increased branching makes the molecule more compact and spherical. This reduces the available surface area for intermolecular contact, weakening the overall London dispersion forces between molecules. Less energy is therefore required to overcome these forces and enter the gas phase.[1][7] |

| Melting Point | Increases (Generally, for highly symmetric isomers) | The effect on melting point is more complex and is highly dependent on how well the molecules can pack into a crystal lattice. Highly branched, symmetric isomers (e.g., those with quaternary carbons) can pack more efficiently and tightly than the flexible linear chain, leading to stronger lattice forces and a higher melting point.[9] |

| Density | Decreases | The more compact, spherical shape of branched isomers generally leads to less efficient packing in the liquid state compared to the linear isomer, resulting in a lower density. |

Experimental Protocols for Isomer Analysis

The definitive technique for the separation, identification, and quantification of tridecane isomers is Gas Chromatography-Mass Spectrometry (GC-MS). The similarity in the properties of the isomers makes high-resolution capillary GC a necessity.[10]

Objective

To separate and identify individual tridecane isomers within a complex mixture based on their chromatographic retention times and mass spectral fragmentation patterns.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Standard Preparation : Prepare a stock solution (e.g., 1 mg/mL) of an n-tridecane standard in a high-purity volatile solvent such as hexane (B92381) or heptane. Create serial dilutions to generate working standards for calibration (e.g., 1-100 µg/mL).[11]

-

Sample Preparation : Dissolve the unknown sample containing tridecane isomers in the same solvent to an appropriate concentration. If quantification is required, an internal standard (e.g., a deuterated alkane) should be added to both the standards and the unknown samples at a fixed concentration.[11]

-

Solvent Blank : Prepare a vial containing only the solvent to run as a blank, ensuring no contamination from the system or solvent.[11]

2. Instrument Setup and Parameters:

-

Gas Chromatograph (GC):

-

Injector : Use a split/splitless inlet operating in split mode to avoid column overloading.

-

Injector Temperature: 280-300 °C to ensure rapid vaporization of the analytes.[12]

-

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[12]

-

Column : A high-resolution capillary column is critical. A long (e.g., 30-60 m) column with a non-polar stationary phase is ideal for separating hydrocarbons by boiling point.

-

Recommended Column: Agilent DB-5ms (5% Phenyl Polydimethylsiloxane), 60 m length x 0.25 mm I.D. x 1 µm film thickness.[12]

-

-

Oven Temperature Program : A programmed temperature ramp is essential for resolving isomers with close boiling points.

-

Initial Temperature: 50 °C, hold for 1 minute.

-

Ramp 1: Increase to 120 °C at 10 °C/min.

-

Ramp 2: Increase to 310 °C at 5 °C/min.

-

Final Hold: Hold at 310 °C for an extended period (e.g., 40 minutes) to ensure all high-boiling isomers elute.[12]

-

-

-

Mass Spectrometer (MS):

-

Interface : The GC-MS transfer line temperature should be maintained at 280-300 °C to prevent analyte condensation.[11]

-

Ion Source :

-

Mass Analyzer : A quadrupole or ion trap analyzer is common. Scan a mass range of approximately m/z 40-250.

-

Detector : An electron multiplier detector.

-

3. Data Acquisition and Analysis:

-

Sequence : Begin the analysis by injecting the solvent blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples.

-

Identification :

-

Retention Time : The elution order on a non-polar column will generally follow the boiling points of the isomers (i.e., more branched isomers elute earlier). Compare the retention times of peaks in the unknown sample to those of authenticated standards.

-

Mass Spectrum : The mass spectra of alkane isomers are often very similar, characterized by fragment ions at m/z 43, 57, 71, and 85, which correspond to the loss of alkyl groups.[13] While the molecular ion (M⁺· at m/z 184) may be weak or absent, the fragmentation pattern can be compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[13]

-

-

Quantification : Generate a calibration curve by plotting the peak area of the standard against its concentration. The concentration of an isomer in the unknown sample can be calculated from its peak area using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed.

Caption: Workflow for the GC-MS analysis of tridecane isomers.

References

- 1. tutorchase.com [tutorchase.com]

- 2. Tridecane [webbook.nist.gov]

- 3. n-Tridecane CAS#: 629-50-5 [m.chemicalbook.com]

- 4. Tridecane - Wikipedia [en.wikipedia.org]

- 5. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tridecane [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. vurup.sk [vurup.sk]

- 11. benchchem.com [benchchem.com]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 13. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

The Natural Occurrence and Significance of 2-Methyldodecane in Plants and Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldodecane, a branched-chain alkane, is a naturally occurring volatile organic compound. This technical guide provides a comprehensive overview of its presence in the plant kingdom, specifically in Hypericum perforatum, and explores its potential, though not yet definitively documented, role as a semiochemical in insects within the broader context of methyl-branched cuticular hydrocarbons (MBCHs). This document details the experimental protocols for the extraction, identification, and quantification of this compound and similar compounds. Furthermore, it delves into the biosynthetic pathways of MBCHs in insects and illustrates key experimental workflows and signaling pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development.

Natural Occurrence of this compound

In Plants

This compound has been identified as a volatile component of St. John's Wort (Hypericum perforatum)[1]. This plant is well-known for its medicinal properties, and its essential oil is a complex mixture of numerous compounds. The chemical composition of Hypericum essential oils can vary significantly based on the geographical origin of the plant, stage of development, and the specific plant part analyzed[2][3]. While this compound is a known constituent, specific quantitative data on its concentration or relative abundance in Hypericum perforatum is not extensively documented in publicly available literature, suggesting it is likely a minor component of the plant's total volatile profile.

Table 1: Reported Volatile Compound Classes in Hypericum perforatum

| Compound Class | Examples | Reference |

| Monoterpene Hydrocarbons | α-pinene, β-pinene | [3] |

| Sesquiterpene Hydrocarbons | β-caryophyllene, germacrene D | [3] |

| Oxygenated Sesquiterpenes | Caryophyllene oxide, spathulenol | [3][4] |

| Alkanes | n-nonane, n-undecane | [2][4] |

| Oxygenated Monoterpenes | Linalool | [4] |

| Alkylbenzenes | p-cymene | [3] |

In Insects

Direct reports of the natural occurrence of this compound in specific insect species are currently scarce in scientific literature. However, as a methyl-branched alkane, it belongs to a class of compounds known as methyl-branched cuticular hydrocarbons (MBCHs), which are widespread and functionally significant in insects[5][6][7]. MBCHs are crucial components of the insect cuticle, where they play a primary role in preventing desiccation and also serve as important semiochemicals (signaling chemicals)[5][7].

MBCHs are involved in various forms of chemical communication, acting as:

-

Contact Pheromones: Mediating species and sex recognition.

-

Kairomones: Used by predators or parasitoids to locate their hosts[6][8].

Given the prevalence and importance of MBCHs in insects, it is plausible that this compound could be a component of the cuticular hydrocarbon profile of some insect species, even if it has not yet been specifically identified.

Experimental Protocols

The identification and analysis of this compound and other semiochemicals from natural sources involve a multi-step process.

Extraction of Volatile and Cuticular Compounds

Objective: To isolate hydrocarbons from plant or insect samples.

Protocol for Plant Volatiles (e.g., from Hypericum perforatum):

-

Sample Preparation: Fresh or dried aerial parts of the plant are used.

-

Hydrodistillation: The plant material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.

-

Solvent Extraction: Alternatively, the plant material can be extracted with a non-polar solvent like hexane (B92381) or dichloromethane.

Protocol for Insect Cuticular Hydrocarbons:

-

Sample Preparation: Individual or pooled insects are briefly washed in a non-polar solvent.

-

Solvent Wash: The insects are immersed in a vial containing a small volume of hexane for 5-10 minutes with gentle agitation. This dissolves the cuticular lipids without extracting internal lipids.

-

Fractionation (Optional): The crude extract can be fractionated using silica (B1680970) gel chromatography to separate hydrocarbons from more polar compounds. Straight-chain and branched-chain alkanes can be further separated using 5Å molecular sieves.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the extract.

-

Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC.

-

Separation: The compounds are separated on a capillary column (e.g., DB-5ms) based on their volatility and interaction with the stationary phase. A typical temperature program starts at a low temperature, which is then gradually increased.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard and with mass spectral libraries (e.g., NIST).

Table 2: GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

Electrophysiological Analysis: Electroantennography (EAG)

Objective: To determine if an insect's antenna responds to this compound, suggesting it may be a semiochemical.

-

Antenna Preparation: An antenna is excised from a live, anesthetized insect. The tip is slightly cut to ensure good electrical contact.

-

Mounting: The antenna is mounted between two electrodes using conductive gel.

-

Stimulus Delivery: A puff of charcoal-filtered, humidified air containing a known concentration of this compound is delivered over the antenna.

-

Data Recording: The electrical potential change (depolarization) across the antenna is recorded. A significant response compared to a solvent control indicates olfactory detection.

Behavioral Assays: Olfactometry

Objective: To assess the behavioral response of an insect to this compound.

-

Apparatus: A Y-tube or four-arm olfactometer is used, which allows the insect to choose between different air streams.

-

Procedure: One arm of the olfactometer carries a stream of air passed over a source of this compound, while the other arm(s) carry clean air (control).

-

Observation: An insect is introduced at the base of the olfactometer, and its choice of arm is recorded. A statistically significant preference for the arm with this compound indicates it is an attractant.

Biosynthesis of Methyl-Branched Alkanes in Insects

The biosynthesis of MBCHs in insects is a modification of the fatty acid synthesis pathway and primarily occurs in specialized cells called oenocytes.

-

Initiation: The process starts with a primer, which can be acetyl-CoA (for even-chain fatty acids) or propionyl-CoA (for odd-chain fatty acids).

-

Elongation and Branching: The carbon chain is elongated by the addition of two-carbon units from malonyl-CoA. For branched alkanes, methylmalonyl-CoA is incorporated instead of malonyl-CoA at a specific elongation step, which determines the position of the methyl branch.

-

Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde.

-

Decarbonylation: The fatty aldehyde is then converted to a hydrocarbon (the alkane) and carbon monoxide by a P450 enzyme.

Visualizations

Caption: Experimental workflow for the identification of this compound.

References

- 1. This compound | C13H28 | CID 15270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Essential Oil and Volatile Components of the Genus Hypericum (Hypericaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2-Methyldodecane as a Volatile Organic Compound (VOC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane (Isotridecane) is a branched-chain alkane, a class of volatile organic compounds (VOCs) that are widespread in the natural world. While often considered biochemically inert, emerging research highlights the significant role of branched alkanes as semiochemicals in insect communication and their potential as modulators of biological processes. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, natural sources, and known biological effects. It also details experimental protocols for its analysis and explores potential signaling pathways, offering a valuable resource for researchers in chemical ecology, entomology, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental fate, transport, and biological interactions. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₈ | [1][2] |

| Molecular Weight | 184.36 g/mol | [2] |

| CAS Number | 1560-97-0 | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 227.0 to 228.0 °C @ 760.00 mm Hg (estimated) | [3] |

| Vapor Pressure | 0.115 mmHg @ 25.00 °C (estimated) | [3] |